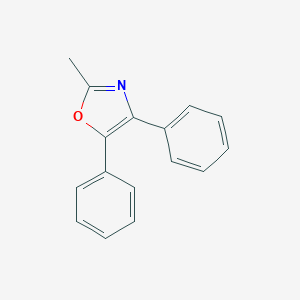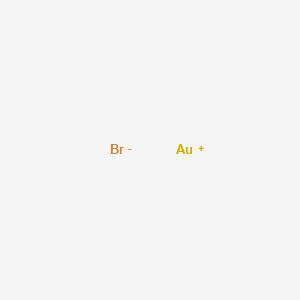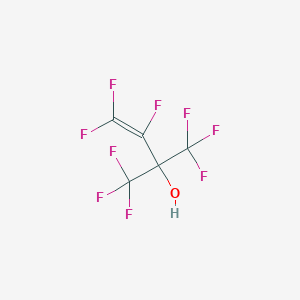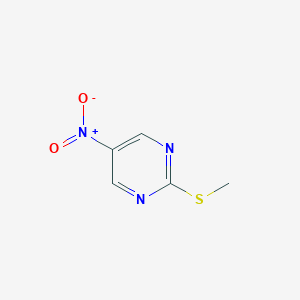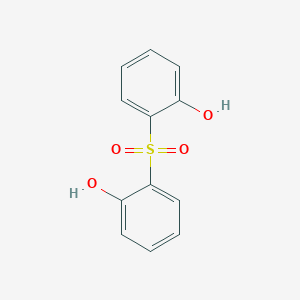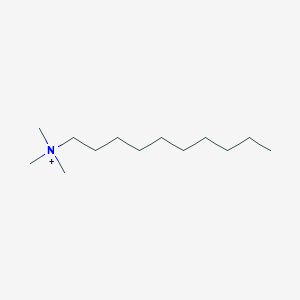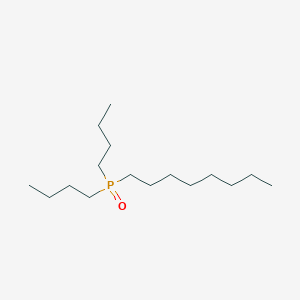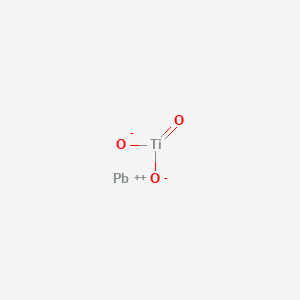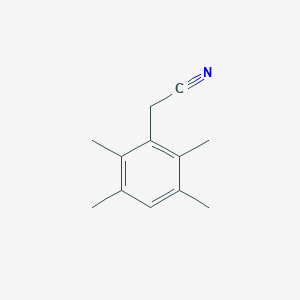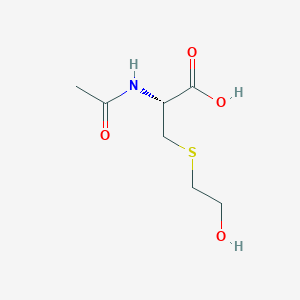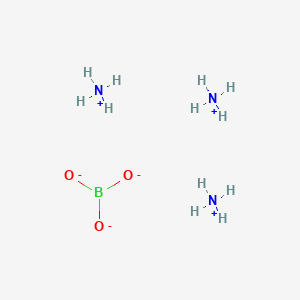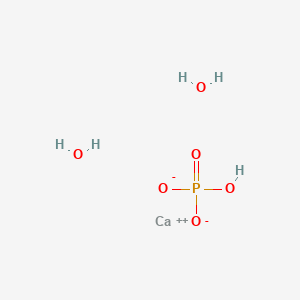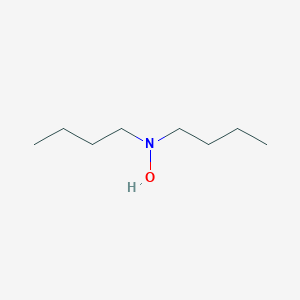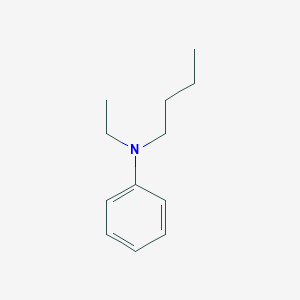
N-Butyl-N-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-ethylaniline, also known as BEA, is a chemical compound that belongs to the class of anilines. It is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-Butyl-N-ethylaniline is not well understood. However, it is believed that N-Butyl-N-ethylaniline acts by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
N-Butyl-N-ethylaniline has been shown to have various biochemical and physiological effects. Some of these effects are:
1. Inhibition of certain enzymes in the body
2. Alteration of gene expression
3. Induction of apoptosis (programmed cell death)
4. Modulation of immune response
5. Anti-inflammatory effects
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-N-ethylaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively cheap compared to other organic compounds. However, N-Butyl-N-ethylaniline has some limitations as well. It is toxic and can be harmful if not handled properly. It also has a low solubility in water, which can limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-Butyl-N-ethylaniline in scientific research. Some of these directions are:
1. Development of new synthetic routes for N-Butyl-N-ethylaniline
2. Exploration of the potential applications of N-Butyl-N-ethylaniline in the field of materials science
3. Investigation of the mechanism of action of N-Butyl-N-ethylaniline
4. Development of new drugs based on the structure of N-Butyl-N-ethylaniline
5. Study of the toxicology and environmental impact of N-Butyl-N-ethylaniline
Conclusion:
In conclusion, N-Butyl-N-ethylaniline is a versatile compound that has several potential applications in scientific research. It is a stable compound that can be easily synthesized and purified. It has various biochemical and physiological effects and can be used in various fields, such as pharmaceuticals, agrochemicals, and materials science. However, it has some limitations and can be toxic if not handled properly. Further research is needed to explore the potential applications and mechanisms of action of N-Butyl-N-ethylaniline.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-ethylaniline has been extensively used in scientific research for its unique properties. It is a versatile compound that can be used in various fields, such as pharmaceuticals, agrochemicals, and materials science. Some of the potential applications of N-Butyl-N-ethylaniline in scientific research are:
1. As a catalyst in organic synthesis reactions
2. As a precursor for the synthesis of dyes and pigments
3. As a building block for the synthesis of various organic compounds
4. As a corrosion inhibitor in metal industry
5. As a surfactant in the production of detergents and emulsifiers
Eigenschaften
CAS-Nummer |
13206-64-9 |
|---|---|
Produktname |
N-Butyl-N-ethylaniline |
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
N-butyl-N-ethylaniline |
InChI |
InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
DDKZXSNRYKHKQK-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCN(CC)C1=CC=CC=C1 |
Synonyme |
N-Butyl-N-ethylaniline |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

